alpha-Glycyrrhizin

描述

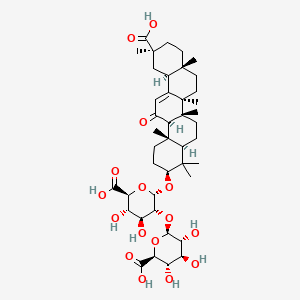

Alpha-Glycyrrhizin is a triterpenoid saponin derived from the root and rhizome extracts of the licorice plant, Glycyrrhiza glabra. It is known for its sweet taste and is widely used in traditional medicine, food, and cosmetics. This compound exhibits a range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .

准备方法

Alpha-Glycyrrhizin can be prepared from its epimer, 18β-Glycyrrhizin, through a series of chemical reactions. The process involves epimerization of 18β-Glycyrrhizin under aqueous alkali conditions, followed by trimethyl esterification of the resulting mixture, and finally, alkaline hydrolysis of the purified 18α-Glycyrrhizin trimethyl ester . Industrial production methods often involve extraction from licorice root, followed by purification using various chromatographic techniques .

化学反应分析

Alkali-Mediated Isomerization

Alpha-glycyrrhizin is primarily synthesized via base-catalyzed isomerization of 18β-glycyrrhizin under prolonged alkaline conditions.

| Reaction Conditions | Outcome | Source |

|---|---|---|

| 2N NaOH, reflux, 3–10 hours | 60–80% conversion to 18α-glycyrrhizin | |

| 50:1 (w/w) NaOH:glycyrrhizin ratio | Crystalline precipitation (pH 1–2) |

This stereochemical inversion at the C18 position alters solubility: 18α-glycyrrhizin precipitates as crystals, while the β-form forms gels . The reaction follows pseudo-first-order kinetics, with higher temperatures accelerating isomerization rates .

Hydrolysis and Metabolite Formation

This compound undergoes enzymatic hydrolysis in vivo, producing bioactive metabolites:

Unlike 18β-GA, 18α-GA exhibits weaker binding to mineralocorticoid receptors, reducing pseudohyperaldosteronism risks . In vitro studies show 18α-glycyrrhizin’s hydrolysis is 30% slower than the β-isomer due to steric hindrance .

Solubility and pH-Dependent Behavior

This compound’s solubility profile differs markedly from its β-counterpart:

| Property | 18α-Glycyrrhizin | 18β-Glycyrrhizin |

|---|---|---|

| Aqueous solubility (pH 7) | 0.8 mg/mL | 1.2 mg/mL |

| Precipitation at pH 1–2 | Crystalline solid | Gel-like precipitate |

| LogP (octanol-water) | 2.1 | 1.8 |

This reduced solubility impacts formulation design, favoring crystalline suspensions over gels for controlled-release applications .

Metabolic Conjugation Pathways

Hepatic metabolism of 18α-glycyrrhizin involves glucuronidation and sulfation :

| Conjugate | Enzyme | Elimination Route |

|---|---|---|

| 3β-sulfo-18α-glycyrrhetinic acid | Sulfotransferases (SULTs) | Biliary excretion |

| 3β-glucuronyl-18α-GA | UDP-glucuronosyltransferases | Renal excretion (0.5%) |

These conjugates exhibit delayed clearance (t<sub>1/2</sub> = 3.5–5 hours) compared to 18β-GA derivatives .

科学研究应用

Alpha-Glycyrrhizin , also known as GLY, is a compound with diverse medicinal properties, including anti-inflammatory, antibacterial, antiviral, antitumor, and immunomodulatory effects . Clinical reports indicate the use of GLY in treating various conditions, such as hepatitis, bronchitis, gastric ulcers, AIDS, certain cancers, and dermatological disorders .

Pharmacological Activities of Glycyrrhizic Acid

Glycyrrhizic acid (GA) has demonstrated a range of pharmacological activities, as shown in various in vitro, in vivo, and clinical studies .

Clinical Applications and Case Studies

- Hepatitis Treatment: GLY has been used in Japan for over 20 years to treat hepatitis . Daily injections of GLY can reduce alanine aminotransferase (ALT) levels in patients with chronic viral hepatitis in a dose-dependent manner . Intravenous injections of GLY can significantly reduce serum liver enzymes and improve liver tissue . A daily intravenous injection containing a certain dose of GLY is a safe and effective treatment for reducing or normalizing ALT levels in patients with chronic hepatitis B .

- Kidney Injury: Glycyrrhizin can mitigate kidney injury caused by contrast media by inhibiting HMGB1 and reducing oxidative stress . Glycyrrhizin pretreatment attenuates renal function impairment and histologic changes in PC-AKI .

- Liver Diseases: GA is effective in treating various types of inflammation, mainly in the liver, and can reduce steatosis and necrosis of liver cells, inhibit interstitial inflammation and liver fibrosis, and promote cell regeneration .

Additional Medical Applications

作用机制

The mechanism of action of alpha-Glycyrrhizin involves multiple molecular targets and pathways. It inhibits oxidative stress and inflammatory responses by attenuating the activity of the high-mobility group box 1 (HMGB1) and nuclear factor kappa B (NF-κB) signaling pathways. This results in decreased levels of malondialdehyde (MDA) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cells .

相似化合物的比较

Alpha-Glycyrrhizin is often compared with its epimer, 18β-Glycyrrhizin, and its aglycone, glycyrrhetinic acid. While all these compounds exhibit similar pharmacological activities, this compound is unique due to its specific epimerization process and its distinct molecular structure. Other similar compounds include various glycyrrhizic acid derivatives and glycyrrhetinic acid analogs .

生物活性

Alpha-glycyrrhizin, a prominent bioactive compound derived from licorice root (Glycyrrhiza glabra), has garnered significant attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is one of the two isomers of glycyrrhizic acid, with the alpha form predominantly found in the liver and duodenum. Its biological activities include anti-inflammatory , antiviral , antitumor , antioxidant , and immunomodulatory effects . The compound's therapeutic potential is underpinned by its ability to modulate various biochemical pathways and its favorable safety profile.

- Anti-inflammatory Activity :

- Antiviral Properties :

- Antitumor Effects :

- Antioxidant Activity :

1. Liver Diseases

This compound has been extensively studied for its efficacy in treating chronic liver diseases, particularly hepatitis C. Clinical trials have shown that it significantly reduces alanine aminotransferase (ALT) levels in patients, indicating improved liver function .

| Study | Dosage | Patient Group | Outcome |

|---|---|---|---|

| Miyake et al. | 200 mg IV daily | Chronic hepatitis C | ALT reduction ≥50% in 28.7% patients |

| Eisenburg et al. | 200 mg IV weekly | Chronic hepatitis B | 30-40% success rate comparable to interferon |

2. Neurological Disorders

Recent studies highlight this compound's neuroprotective effects in models of ischemic stroke and traumatic brain injury (TBI). It reduces brain edema and cognitive deficits by inhibiting neuroinflammation and promoting autophagy .

3. Antimicrobial Activity

This compound exhibits significant antibacterial properties against pathogens like Helicobacter pylori and Staphylococcus aureus. It enhances the effectiveness of conventional antibiotics and may serve as an adjunct therapy in treating infections .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 374 patients demonstrated that treatment with glycyrrhizin led to a significant reduction in ALT levels compared to placebo controls, supporting its use as a therapeutic agent for liver diseases .

- COVID-19 Research : In vitro studies indicated that this compound effectively inhibited SARS-CoV-2 replication with an EC50 value of 0.44 mg/mL, suggesting potential utility in managing COVID-19 infections .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-IOHDZAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314947 | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83896-44-0 | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83896-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Glycyrrhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083896440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGLYCYRRHIZINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ARS2076G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。